5-Morpholino-2-nitrobenzaldehyde
Overview
Description
5-Morpholino-2-nitrobenzaldehyde: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is characterized by the presence of a morpholine ring and a nitro group attached to a benzaldehyde core. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-2-nitrobenzaldehyde typically involves the nitration of 5-morpholinobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Morpholino-2-nitrobenzaldehyde can undergo reduction reactions to form 5-morpholino-2-aminobenzaldehyde.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products Formed:
- Various substituted derivatives (from substitution reactions)
5-Morpholino-2-aminobenzaldehyde: (from reduction)
5-Morpholino-2-nitrobenzoic acid: (from oxidation)
Scientific Research Applications
Chemistry: 5-Morpholino-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Morpholino-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can lead to the inhibition or activation of specific biochemical pathways . The morpholine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
- 5-Morpholino-2-aminobenzaldehyde
- 5-Morpholino-2-nitrobenzoic acid
- 5-Nitro-2-piperidinobenzaldehyde
Uniqueness: 5-Morpholino-2-nitrobenzaldehyde is unique due to the presence of both a morpholine ring and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBSDXZXZCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285699 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113259-81-7 | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113259-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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